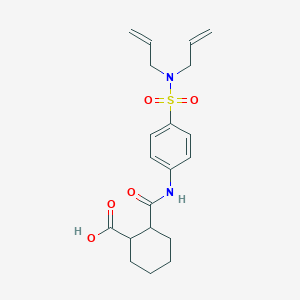
2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a sulfonyl group, and a diallylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Detailed synthetic routes and reaction conditions are usually proprietary and can vary depending on the desired application and scale of production .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction interference. The exact mechanism depends on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-({4-[(Diallylamino)sulfonyl]anilino}carbonyl)benzoic acid
- 2-((4-(N,N-diallylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C20H26N2O5S |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
2-[[4-[bis(prop-2-enyl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H26N2O5S/c1-3-13-22(14-4-2)28(26,27)16-11-9-15(10-12-16)21-19(23)17-7-5-6-8-18(17)20(24)25/h3-4,9-12,17-18H,1-2,5-8,13-14H2,(H,21,23)(H,24,25) |
Clé InChI |
YWRLXZPIGNNJLG-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
SMILES canonique |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-methoxyphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B318793.png)
![2-({4-[(Diallylamino)sulfonyl]anilino}carbonyl)benzoic acid](/img/structure/B318795.png)
![N-{4-[(diallylamino)sulfonyl]phenyl}-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B318796.png)
![N-{4-[(diallylamino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B318797.png)
![N-{4-[(diallylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B318798.png)
![N-{4-[(diallylamino)sulfonyl]phenyl}-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B318799.png)
![N-{4-[(diallylamino)sulfonyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B318800.png)
![N-{4-[(diallylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B318801.png)
![2-(2-sec-butylphenoxy)-N-{4-[(diallylamino)sulfonyl]phenyl}acetamide](/img/structure/B318802.png)
![2-(4-chloro-3-methylphenoxy)-N-{4-[(diallylamino)sulfonyl]phenyl}acetamide](/img/structure/B318803.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[(diallylamino)sulfonyl]phenyl}acetamide](/img/structure/B318804.png)
![2-(2-bromo-4-chlorophenoxy)-N-{4-[(diallylamino)sulfonyl]phenyl}acetamide](/img/structure/B318805.png)
![N-{4-[(diallylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B318806.png)
![N-(2-ethoxyphenyl)-N'-[3-(2-thienyl)acryloyl]thiourea](/img/structure/B318811.png)
